3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride: is a chemical compound with the molecular formula C5H7FN2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a fluoromethyl group and a carbonitrile group attached to the azetidine ring, along with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 3-chloropropionitrile with ammonia can yield azetidine-3-carbonitrile.
Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions. For instance, the reaction of azetidine-3-carbonitrile with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base can yield 3-(Fluoromethyl)azetidine-3-carbonitrile.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoromethyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of fluoromethyl carboxylic acids or aldehydes.
Reduction: Formation of 3-(Fluoromethyl)azetidine-3-amine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Design: It can be used in the design of ligands for coordination chemistry and catalysis.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The fluoromethyl group can enhance binding affinity and selectivity towards molecular targets. The carbonitrile group can participate in covalent interactions with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
- 3-(Chloromethyl)azetidine-3-carbonitrile;hydrochloride
- 3-(Bromomethyl)azetidine-3-carbonitrile;hydrochloride
- 3-(Hydroxymethyl)azetidine-3-carbonitrile;hydrochloride
Comparison:
- Fluoromethyl Group: The presence of the fluoromethyl group in 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride imparts unique electronic and steric properties, enhancing its reactivity and binding interactions compared to its chloro, bromo, and hydroxy analogs.
- Chemical Stability: The fluoromethyl group provides greater chemical stability and resistance to metabolic degradation, making it a preferred choice in drug design.
- Biological Activity: The fluoromethyl derivative may exhibit distinct biological activities and pharmacokinetic profiles compared to its analogs, influencing its efficacy and safety in therapeutic applications.
Properties
IUPAC Name |
3-(fluoromethyl)azetidine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2.ClH/c6-1-5(2-7)3-8-4-5;/h8H,1,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOFVKOTMUDVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CF)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.